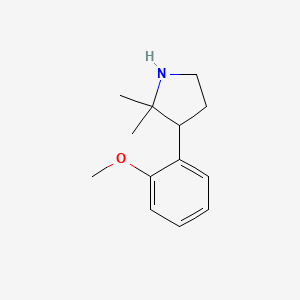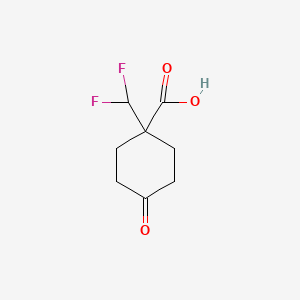
1-(Difluoromethyl)-4-oxocyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethyl)-4-oxocyclohexane-1-carboxylic acid is a compound of interest in various fields of chemistry and industry. This compound features a difluoromethyl group attached to a cyclohexane ring, which also contains a ketone and a carboxylic acid functional group. The presence of the difluoromethyl group imparts unique chemical properties to the compound, making it valuable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of cyclohexanone derivatives using difluoromethylating agents such as ClCF2H or difluorocarbene reagents . The reaction conditions often involve the use of a base and a suitable solvent to facilitate the formation of the difluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yields and purity. The use of fluoroform (CHF3) as a difluoromethylating agent in a continuous flow setup has been reported to be effective . This method allows for precise control over reaction conditions, leading to efficient production of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Difluoromethyl)-4-oxocyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can react with the difluoromethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted difluoromethyl derivatives.
Applications De Recherche Scientifique
1-(Difluoromethyl)-4-oxocyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(Difluoromethyl)-4-oxocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity . The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: A key intermediate in the synthesis of succinate dehydrogenase inhibitors.
Difluoromethylated heterocyclic acids: Used in the development of fungicides and other agrochemicals.
Uniqueness
1-(Difluoromethyl)-4-oxocyclohexane-1-carboxylic acid is unique due to its specific combination of functional groups, which imparts distinct chemical properties. The presence of both a ketone and a carboxylic acid group, along with the difluoromethyl group, makes it a versatile compound for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C8H10F2O3 |
|---|---|
Poids moléculaire |
192.16 g/mol |
Nom IUPAC |
1-(difluoromethyl)-4-oxocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H10F2O3/c9-6(10)8(7(12)13)3-1-5(11)2-4-8/h6H,1-4H2,(H,12,13) |
Clé InChI |
DFJHECASGNGVEJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1=O)(C(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


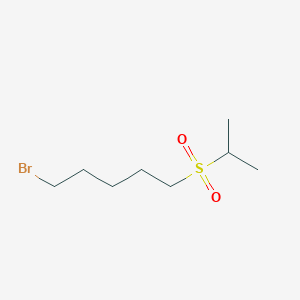
![2alpha-[4-(Trifluoromethyl)phenyl]cyclopropane-1beta-amine](/img/structure/B15309963.png)



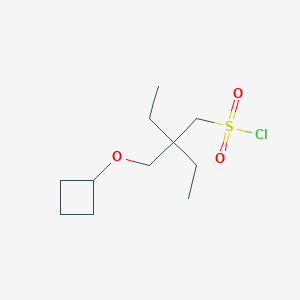

![1-[4-(Dimethylphosphoryl)pyridin-2-yl]piperazine](/img/structure/B15310010.png)
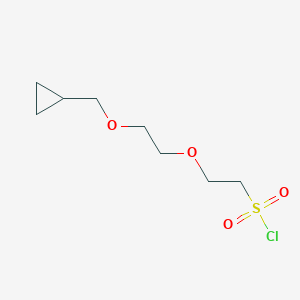
![2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylbutanamide](/img/structure/B15310034.png)
![4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl}benzoicacid](/img/structure/B15310035.png)

![rac-tert-butyl (1R,6S,7S)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B15310047.png)
